molecular formula C14H16N2O3 B1615494 2-(2-Morpholinoethyl)isoindoline-1,3-dione CAS No. 6820-90-2

2-(2-Morpholinoethyl)isoindoline-1,3-dione

Cat. No.: B1615494
CAS No.: 6820-90-2
M. Wt: 260.29 g/mol
InChI Key: HZYIEFBIKQXUHA-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethyl)isoindoline-1,3-dione is a chemical compound with the molecular formula C14H16N2O3 It belongs to the class of isoindoline derivatives, which are known for their diverse biological and pharmaceutical applications

Mechanism of Action

Target of Action

The primary target of 2-(2-Morpholinoethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

This compound interacts with the dopamine receptor D2, affecting its function . The compound acts as a ligand for the receptor, interacting with the main amino acid residues at its allosteric binding site . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely that it impacts dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control and reward mechanisms.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds that includes this compound, have favorable pharmacokinetic properties .

Result of Action

One study found that a compound in the same family, when administered at a dose of 254 µmol/kg, was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that this compound may have potential therapeutic effects in conditions related to dopaminergic dysfunction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinoethyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method includes the reaction of phthalic anhydride with 2-(2-aminoethyl)morpholine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene, with heating to facilitate the formation of the isoindoline-1,3-dione ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Morpholinoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

2-(2-Morpholinoethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(2-Morpholinoethyl)isoindoline-1,3-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-11-3-1-2-4-12(11)14(18)16(13)6-5-15-7-9-19-10-8-15/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYIEFBIKQXUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354703
Record name ST012869
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6820-90-2
Record name ST012869
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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